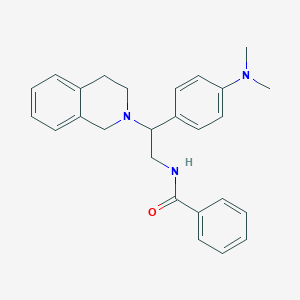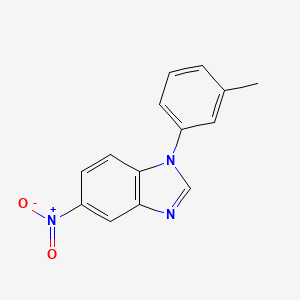
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is a hybrid of two well-known chemical classes, phenothiazine, and purine. Phenothiazines are widely used in the treatment of psychiatric disorders, while purines are known for their role in DNA and RNA synthesis. The combination of these two chemical classes has resulted in a compound that has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer properties by inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
実験室実験の利点と制限
One of the major advantages of using 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone in lab experiments is its potent anti-cancer properties. This compound has shown promising results in various cancer cell lines and can be used as a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability.
将来の方向性
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has shown promising results in various scientific studies. However, there is still much to be explored in terms of its potential applications. Some of the future directions for research on this compound include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Development of novel drug delivery systems to improve the bioavailability of this compound.
3. Exploration of the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases.
4. Investigation of the potential side effects of this compound in animal models.
Conclusion:
In conclusion, 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has shown promising results in various scientific studies. This compound has potent anti-cancer properties and can be used as a potential therapeutic agent for cancer treatment. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of this compound and to develop novel drug delivery systems to improve its bioavailability.
合成法
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involves a two-step reaction. The first step involves the reaction of 10-chlorophenothiazine with potassium thioacetate to form 10-(thioacetate)phenothiazine. The second step involves the reaction of 10-(thioacetate)phenothiazine with 6-mercaptopurine in the presence of potassium carbonate to form 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone.
科学的研究の応用
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYGWJLCVDTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

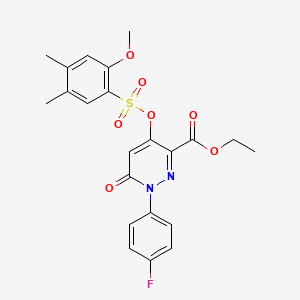
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
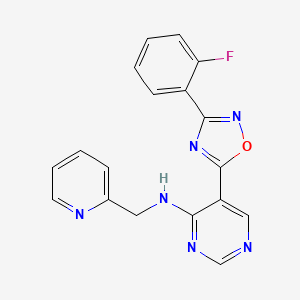
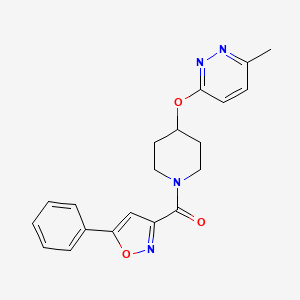
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
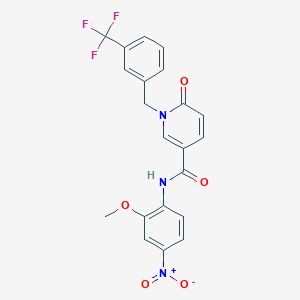
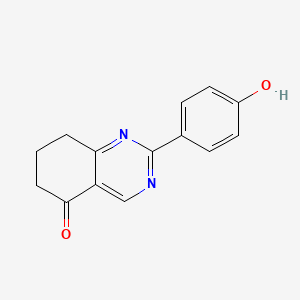
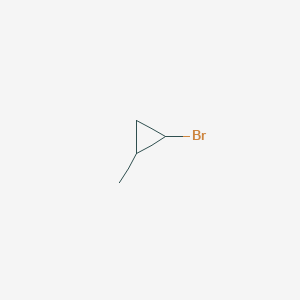
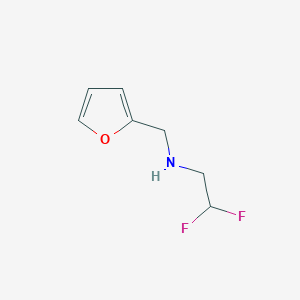
![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)
